α1-Adrenergic Receptor Subtype Affinity Profile: Desglymidodrine vs. Methoxamine and Midodrine
Desglymidodrine (the active free base of the oxalate salt) demonstrates a defined, micromolar affinity profile for human α1-adrenergic receptor subtypes that is distinct from other α1-agonists. In direct radioligand binding competition assays, desglymidodrine exhibits Kis of 9.77 μM (α1A), 9.55 μM (α1B), and 8.51 μM (α1D) [1]. This relatively balanced subtype profile contrasts with methoxamine, which displays higher potency at α1A/α1D receptors and is often cited as a reference agonist for these subtypes, and differs entirely from the parent prodrug midodrine, which has negligible direct affinity and requires enzymatic activation [2].
| Evidence Dimension | Binding Affinity (Ki) at Human α1-Adrenergic Receptor Subtypes |
|---|---|
| Target Compound Data | Ki = 9.77 μM (α1A), 9.55 μM (α1B), 8.51 μM (α1D) |
| Comparator Or Baseline | Midodrine (parent prodrug): No significant direct binding affinity; Methoxamine: Reported higher potency at α1A and α1D subtypes (exact Ki values from same assay not provided in source, cited as reference agonist for these subtypes) |
| Quantified Difference | Desglymidodrine exhibits consistent micromolar affinity across all three subtypes, whereas methoxamine shows subtype-selective higher potency and midodrine is inactive without bioactivation. |
| Conditions | Radioligand competition binding assays using human cloned α1A, α1B, and α1D adrenergic receptors. |
Why This Matters
For researchers investigating α1-AR subtype pharmacology, this compound offers a balanced, direct-acting agonist profile that avoids the potency bias of methoxamine and the prodrug requirement of midodrine, enabling more reproducible in vitro experiments.
- [1] Bertin Bioreagent. Desglymidodrine - Biochemicals - CAT N°: 35608. Binding Data Summary. View Source
- [2] KEGG DRUG: Midodrine (D08220). Mechanism of action and metabolite information. View Source
